1-(Pyridin-4-yl)but-3-en-1-amine dihydrochloride
Description
Properties
IUPAC Name |
1-pyridin-4-ylbut-3-en-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-3-9(10)8-4-6-11-7-5-8;;/h2,4-7,9H,1,3,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGFJLKTEYCPSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=NC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Pyridine-4-carboxaldehyde with But-3-en-1-amine
- Procedure: Pyridine-4-carboxaldehyde is reacted with but-3-en-1-amine under controlled conditions, typically in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Solvents: Common solvents include methanol or ethanol, which dissolve both reactants and facilitate the reaction.
- Reaction conditions: Mild heating (room temperature to 50°C) with stirring for several hours.
- Work-up: After completion, hydrochloric acid is added to the reaction mixture to precipitate the dihydrochloride salt.
- Purification: The solid product is filtered, washed, and recrystallized from suitable solvents (e.g., ethanol/ether mixtures) to improve purity.
Alternative Synthetic Routes
- Reductive amination: Using pyridine-4-carboxaldehyde and an appropriate amine with a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to form the amine linkage directly.
- Nucleophilic substitution: Starting from 4-halopyridine derivatives reacting with but-3-en-1-amine under basic conditions to substitute the halogen with the amine group.
- Cyclization and ring modification: Some methods involve cyclization steps to form intermediate heterocycles, followed by ring-opening or functional group transformation to yield the target compound.
Salt Formation and Isolation
- The free base amine is converted into the dihydrochloride salt by adding an excess of concentrated hydrochloric acid.
- The dihydrochloride salt typically precipitates out due to its lower solubility.
- Filtration and washing with cold solvents yield the pure salt.
- Drying under vacuum completes the isolation.
Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Solvent | Methanol, ethanol, dichloromethane | Methanol preferred for condensation steps |
| Temperature | 0°C to 50°C | Controlled to avoid side reactions |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation of amines/pyridine |
| Reaction Time | 2 to 24 hours | Depends on scale and reactant reactivity |
| Acid for salt formation | Concentrated HCl (1-2 equivalents) | Ensures dihydrochloride salt formation |
| Purification | Recrystallization from ethanol/ether | Enhances purity and yield |
Research Findings and Scale-Up Considerations
Industrial scale synthesis often adapts the lab-scale condensation method with optimizations such as:
- Use of continuous flow reactors to improve mixing and heat transfer.
- Controlled addition of hydrochloric acid to maximize salt precipitation.
- Use of activated charcoal treatment to remove colored impurities.
- Multi-step purification including filtration over Celite and solvent switches to enhance product quality.
Yields reported in literature typically range from 60% to 85%, depending on the purity of starting materials and reaction conditions.
Stability studies indicate that the dihydrochloride salt form is more stable and easier to handle than the free base, with improved shelf life.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation + Salt Formation | Pyridine-4-carboxaldehyde + but-3-en-1-amine | Methanol, inert atmosphere, HCl addition | 70-85 | Most common, straightforward |
| Reductive Amination | Pyridine-4-carboxaldehyde + amine + NaBH3CN | Methanol or dichloromethane, mild heating | 65-80 | Avoids isolation of imine intermediate |
| Nucleophilic Substitution | 4-Halopyridine + but-3-en-1-amine | Basic conditions (e.g., K2CO3), reflux | 60-75 | Requires halopyridine precursor |
| Cyclization-based routes | Various intermediates | Multi-step, acidic/basic conditions | Variable | More complex, less common |
Chemical Reactions Analysis
1-(Pyridin-4-yl)but-3-en-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Pyridin-4-yl)but-3-en-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)but-3-en-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. For example, it can inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Structural Analogs with Pyridine Substituents
Positional Isomers on the Pyridine Ring
- 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride (CAS: 1187932-50-8): Molecular formula: C₈H₁₂Cl₂N₂. This compound replaces the butenyl chain with a cyclopropane ring, reducing molecular flexibility.
- 1-(Pyridin-2-yl)butan-1-amine dihydrochloride (CAS: 90565-26-7):
Chain-Length Variants
- N-Methyl-2-(pyridin-4-yl)ethan-1-amine dihydrochloride (CAS: 101252-40-8): Molecular formula: C₈H₁₄Cl₂N₂.
- (Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride (CAS: 878775-54-3): Molecular formula: C₉H₁₄Cl₂N₂. Features an allyl group and pyridinylmethyl substituent, increasing hydrogen bond donors (3 vs. 2 in the target compound) and topological polar surface area (24.9 Ų), which may improve target selectivity .
Functional Group Modifications
Cyclopropane-Containing Analogs
- This modification is common in kinase inhibitors to optimize pharmacokinetics .
Aromatic vs. Aliphatic Backbones
- 1-([1,1'-Biphenyl]-4-yl)but-3-en-1-amine (Compound 5.10a):
- Replaces pyridine with a biphenyl group, increasing hydrophobicity. Reported synthesis yield: 88% (vs. variable yields for pyridine analogs), suggesting differing reactivity in reductive amination .
Biological Activity
1-(Pyridin-4-yl)but-3-en-1-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in scientific research, particularly focusing on its antimicrobial and anticancer properties.
This compound exhibits notable interactions with various enzymes and proteins, which are crucial for its biological activity:
- Enzyme Interactions : The compound has been shown to modulate the activity of cytochrome P450 enzymes, which play a vital role in drug metabolism and the biotransformation of xenobiotics.
- Protein Binding : It can bind to proteins such as hemoglobin, influencing their function and stability through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The compound significantly affects cellular processes:
- Cell Signaling : It modulates key signaling pathways by influencing the activity of kinases and phosphatases, altering the phosphorylation states of critical signaling molecules.
- Gene Expression : By interacting with transcription factors, it can modify gene expression patterns, impacting cellular metabolism and energy production.
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition/Activation : The compound can inhibit or activate enzymes by binding to their active sites, stabilizing the enzyme-substrate complex through specific interactions.
- Transcription Factor Modulation : It can alter the conformation of transcription factors, affecting their ability to bind DNA and regulate gene expression.
Subcellular Localization
The localization of this compound within cells is critical for its function. It can be directed to specific compartments such as the nucleus or mitochondria, where it exerts its effects on gene expression and metabolic processes.
Research Applications
This compound has diverse applications in research:
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. In vitro studies have shown that it inhibits the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism involves interference with bacterial enzyme systems essential for cell wall synthesis and metabolism .
Anticancer Potential
Research indicates that this compound may possess anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for 1-(Pyridin-4-yl)but-3-en-1-amine dihydrochloride, and how does the dihydrochloride salt enhance its utility?
The synthesis typically involves coupling a pyridine moiety to a but-3-en-1-amine backbone, followed by dihydrochloride salt formation to improve solubility and stability. Key steps include:
- Coupling reactions : Palladium-catalyzed cross-coupling or nucleophilic substitution to attach the pyridine ring .
- Salt formation : Treatment with HCl to convert the free base into the dihydrochloride form, enhancing crystallinity and aqueous solubility for biological assays .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC and NMR .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the pyridine ring (aromatic protons at δ 8.5–7.5 ppm) and the butenyl chain (vinyl protons at δ 5.5–6.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z [M+H] for the free base (CHN) and the dihydrochloride salt .
- X-ray Crystallography : Resolves stereochemistry and salt conformation, though crystal growth may require slow evaporation in polar solvents like methanol .
Q. How should researchers handle solubility challenges in aqueous buffers?
The dihydrochloride salt improves water solubility (>50 mg/mL at 25°C) compared to the free base. For low solubility in non-polar solvents:
- Use DMSO as a stock solution (100 mM) and dilute in PBS (pH 7.4) .
- Monitor precipitation via dynamic light scattering (DLS) during formulation .
Advanced Research Questions
Q. What mechanistic insights guide its reactivity in nucleophilic or electrophilic reactions?
- Amine group : Participates in nucleophilic substitutions (e.g., acylations, Suzuki-Miyaura couplings) due to its lone pair .
- Pyridine ring : Undergoes electrophilic aromatic substitution at the 3-position, though steric hindrance from the butenyl chain may reduce reactivity .
- Butenyl chain : Susceptible to oxidation (e.g., epoxidation) or Michael additions, requiring inert atmospheres (N/Ar) to prevent side reactions .
Q. How can researchers resolve contradictions in stability data under varying pH conditions?
- pH-dependent degradation : The compound is stable at pH 4–6 (simulating lysosomal environments) but degrades at pH >8 via hydrolysis of the amine group. Use accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products .
- Contradictory reports : Some studies suggest oxidation of the butenyl chain as a major pathway, while others emphasize hydrolysis. Use isotopically labeled analogs (N or H) to trace degradation mechanisms .
Q. What strategies optimize its use in structure-activity relationship (SAR) studies for drug discovery?
- Analog synthesis : Replace the pyridine ring with pyrimidine (as in ) or modify the butenyl chain length to assess steric effects on target binding .
- Biological assays : Test against kinase panels or GPCRs, as similar azetidine/pyridine hybrids show antiviral and anticancer activity (e.g., IC values in µM range) .
- Computational modeling : Dock the compound into homology models of target proteins (e.g., using AutoDock Vina) to predict binding modes and guide synthetic modifications .
Q. How does its stereochemistry influence biological activity, and what chiral resolution methods are effective?
- Enantiomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases to isolate (R)- and (S)-isomers .
- Activity differences : For example, the (R)-isomer may show 10-fold higher affinity for aminergic receptors than the (S)-isomer, as seen in related pyridine derivatives .
Safety and Handling
Q. What safety protocols are essential given limited toxicological data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
